5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
This compound features a 1,3-diazinane-4,6-dione core modified with a 2-sulfanylidene group and a pentyl chain substituted with aromatic moieties. Key structural elements include:
- Diazinane-dione core: A six-membered ring with two nitrogen atoms and two ketone groups at positions 4 and 6.
- 2-Sulfanylidene group: Replaces a typical oxygen atom at position 2, introducing sulfur-based reactivity.
- Pentyl chain substituents:
- Position 2: 4-hydroxybenzoyl (providing a hydroxyl and ketone group).
- Position 5: 4-hydroxyphenyl (aromatic hydroxyl group).
- Bis(4-methoxyphenyl) groups at positions 1 and 3 of the pentyl chain.
Properties
IUPAC Name |
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O8S/c1-45-26-15-7-20(8-16-26)28(19-29(41)21-3-11-24(39)12-4-21)31(33(42)23-5-13-25(40)14-6-23)30(22-9-17-27(46-2)18-10-22)32-34(43)37-36(47)38-35(32)44/h3-18,28,30-32,39-40H,19H2,1-2H3,(H2,37,38,43,44,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDWOBCBIQPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)O)C(C(C3C(=O)NC(=S)NC3=O)C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Phenyl-dipyrenylphosphine oxide (PDPO) is primarily used in the synthesis of polyimide fibers and other organophosphorus compounds. The primary targets of PDPO are the reactants involved in the synthesis process, such as [2,5-bis(4-aminophenoxy) phenyl] diphenylphosphine oxide (DATPPO) and 4,4′-oxydianiline (ODA).
Mode of Action
PDPO interacts with its targets through a polycondensation process. This process involves the reaction of PDPO with other reactants to form a polymer chain. The phosphine oxide group in PDPO plays a crucial role in this process, contributing to the formation of the polymer structure.
Biochemical Pathways
The biochemical pathways affected by PDPO are primarily related to the synthesis of polyimide fibers and other organophosphorus compounds. The polycondensation process leads to the formation of a polymer chain, which is the basis for the structure of these materials.
Pharmacokinetics
The physical and chemical properties of pdpo, such as its solubility and reactivity, play a crucial role in its bioavailability during the synthesis process.
Result of Action
The result of PDPO’s action is the formation of polyimide fibers and other organophosphorus compounds with desirable properties. These materials exhibit excellent thermal stability, optical transparency, and inherent flame-retardant properties.
Action Environment
The action of PDPO is influenced by various environmental factors, such as temperature and the presence of other reactants. For instance, the polycondensation process requires a specific temperature range for optimal results. Additionally, the presence and concentration of other reactants can significantly affect the efficiency and outcome of the synthesis process.
Biochemical Analysis
Biochemical Properties
Phenyl-dipyrenylphosphine oxide plays a role in the synthesis of polyimides. It interacts with other compounds such as 4,4′-oxydianiline (ODA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) in a polycondensation process. The nature of these interactions involves the formation of covalent bonds during the polymerization process.
Cellular Effects
Its role in the synthesis of polyimides suggests that it may influence cellular processes related to the production and degradation of these polymers.
Molecular Mechanism
The molecular mechanism of Phenyl-dipyrenylphosphine oxide involves its reaction with other compounds to form polyimides. This process may involve binding interactions with these compounds, leading to the formation of new covalent bonds.
Temporal Effects in Laboratory Settings
The effects of Phenyl-dipyrenylphosphine oxide over time in laboratory settings are largely dependent on its role in the synthesis of polyimides. The stability and degradation of these polymers may be influenced by the presence of Phenyl-dipyrenylphosphine oxide.
Metabolic Pathways
Its role in the synthesis of polyimides suggests that it may be involved in the metabolic pathways related to the production and degradation of these polymers.
Biological Activity
The compound 5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with biological targets due to the presence of multiple functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C36H32N2O8S
- Molecular Weight : 640.72 g/mol
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential as an anti-cancer agent and its effects on various cellular pathways. The following sections summarize key findings from recent studies.
Anticancer Activity
Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and inhibition of survivin expression, leading to cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 10 | Caspase activation |
| A549 | 12 | Cell cycle arrest |
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which contributes to its potential therapeutic effects.
- DPPH Assay Results : The compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µM, indicating its ability to neutralize free radicals effectively.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties.
- Cytokine Inhibition : It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
- Results showed a dose-dependent increase in apoptosis markers, including Annexin V positivity.
-
In Vivo Studies :
- An animal model study demonstrated that administration of the compound significantly reduced tumor size in mice bearing xenografts of human breast cancer cells compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other diazinane-dione derivatives and related heterocyclic systems. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparison
Key Findings:
Core Heterocycle Differences :
- The target compound’s 1,3-diazinane-4,6-dione core (six-membered ring) contrasts with the imidazolidine-2,4-dione (five-membered ring) in , which may alter ring strain and conformational flexibility .
Substituent Impact: Hydroxyl vs. Sulfanylidene vs. Trione: The 2-sulfanylidene group (target compound and –11) introduces sulfur-based nucleophilicity, differing from purely oxygenated triones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
